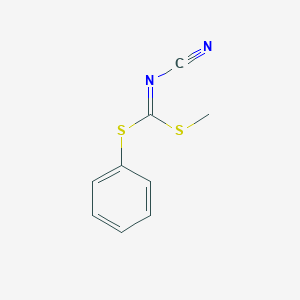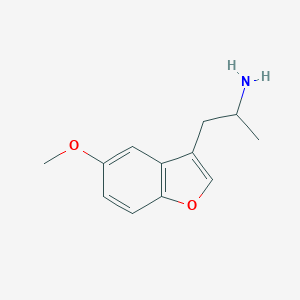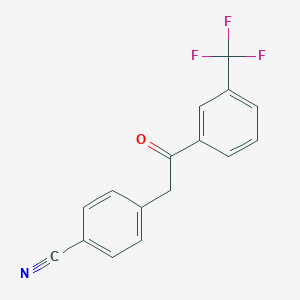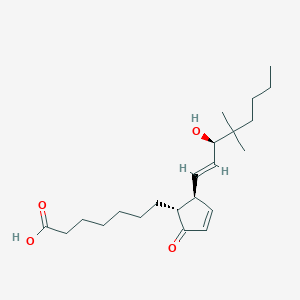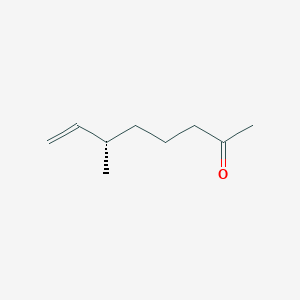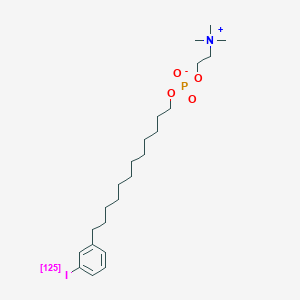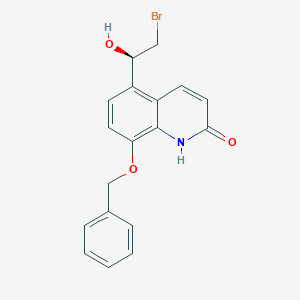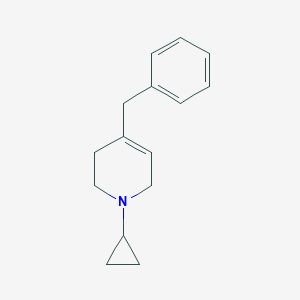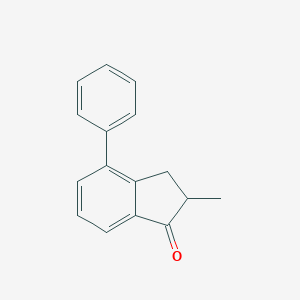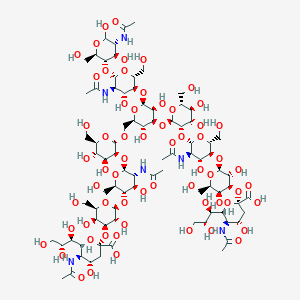
Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRP 203 は、モクラビモドとしても知られており、スフィンゴシン-1-リン酸受容体作動薬として機能する合成免疫調節化合物です。これは、リンパ球のトラフィッキングに影響を与えることによって免疫応答を調節する能力のために、主に免疫学の分野で使用されています。 この化合物は、特に移植や自己免疫疾患の文脈において、さまざまな治療用途で可能性を示しています .
科学的研究の応用
準備方法
合成経路と反応条件
KRP 203 は、天然に存在する脂質であるスフィンゴシンの修飾を含む一連の化学反応によって合成されます。 合成は通常、スフィンゴシンキナーゼ 2 によるスフィンゴシンのリン酸化を含み、化合物の活性型である KRP 203-P を生成します . 反応条件には、リン酸化プロセスを促進するために、特定の溶媒と触媒を使用することがよくあります。
工業的生産方法
工業環境では、KRP 203 は、化合物を滅菌された 0.5% メチルセルロースに溶解し、繰り返しボルテックス混合と超音波処理を行うことで製造されます。 次に、この溶液をさらに希釈して、さまざまな用途に適した濃度を得ます .
化学反応の分析
反応の種類
KRP 203 は主にリン酸化反応を起こして、活性型である KRP 203-P になります。 また、特にスフィンゴシン-1-リン酸受容体との受容体結合反応にも参加します .
一般的な試薬と条件
KRP 203 のリン酸化には、触媒としてスフィンゴシンキナーゼ 2 が必要です。 反応は通常、適切な pH と温度条件を備えた水性媒体中で行われ、最適な酵素活性を確保します .
生成される主要な生成物
KRP 203 のリン酸化から生成される主要な生成物は KRP 203-P であり、これは化合物の活性型です。 この生成物は、さまざまな研究で観察されている免疫調節効果の原因となっています .
科学研究の応用
作用機序
KRP 203 は、特にサブタイプ 1 (S1PR1) のスフィンゴシン-1-リン酸受容体に結合することによって効果を発揮します。この結合は受容体の内在化とそれに続くユビキチン化を引き起こし、受容体の分解につながります。 その結果、リンパ球はスフィンゴシン-1-リン酸勾配に従うことができなくなり、炎症部位への移動が阻止されます . このメカニズムは、末梢血中の活性化リンパ球の数を減らし、二次リンパ組織への隔離を促進するため、免疫調節効果に不可欠です .
類似化合物との比較
KRP 203 は、フィンゴリモド、オザニモド、シポニモドなど、他のスフィンゴシン-1-リン酸受容体モジュレーターと比較されることがよくあります。 これらの化合物はすべて同様の作用機序を共有していますが、KRP 203 は、特定の受容体サブタイプに対する選択性とその薬物動態プロファイルにおいて独自です . 例えば:
フィンゴリモド: 複数の受容体サブタイプに影響を与える、非選択的なスフィンゴシン-1-リン酸受容体モジュレーター.
KRP 203 の独自の受容体選択性と薬物動態は、特に移植や自己免疫疾患において、特定の治療用途における有望な候補となっています .
特性
CAS番号 |
145211-77-4 |
|---|---|
分子式 |
C84H138N6O62 |
分子量 |
2224 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C84H138N6O62/c1-20(101)85-39-26(107)7-83(81(128)129,149-65(39)45(111)28(109)9-91)151-68-49(115)32(13-95)134-77(59(68)125)144-63-36(17-99)139-74(43(54(63)120)89-24(5)105)147-70-56(122)47(113)30(11-93)136-79(70)132-19-38-51(117)67(58(124)76(141-38)143-62-35(16-98)138-73(42(53(62)119)88-23(4)104)142-61-34(15-97)133-72(127)41(52(61)118)87-22(3)103)146-80-71(57(123)48(114)31(12-94)137-80)148-75-44(90-25(6)106)55(121)64(37(18-100)140-75)145-78-60(126)69(50(116)33(14-96)135-78)152-84(82(130)131)8-27(108)40(86-21(2)102)66(150-84)46(112)29(110)10-92/h26-80,91-100,107-127H,7-19H2,1-6H3,(H,85,101)(H,86,102)(H,87,103)(H,88,104)(H,89,105)(H,90,106)(H,128,129)(H,130,131)/t26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64+,65+,66+,67-,68-,69-,70-,71-,72?,73-,74-,75-,76-,77-,78-,79-,80+,83-,84-/m0/s1 |
InChIキー |
RDUPXSKIKTZZLY-IQVICBSZSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)NC(=O)C)O)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





